Enhanced Acidity: pKa Comparison of 2-Bromo-3,4-difluorobenzoic Acid vs. Non-Halogenated and Mono-Fluorinated Benzoic Acids
The electron-withdrawing effects of bromine and fluorine substituents significantly lower the pKa of 2-bromo-3,4-difluorobenzoic acid relative to unsubstituted benzoic acid and mono-fluorinated analogs. The target compound exhibits a predicted pKa of 2.45 ± 0.10 , which is approximately 1.75 log units more acidic than unsubstituted benzoic acid (pKa = 4.20) [1] and approximately 0.9 log units more acidic than 3-fluorobenzoic acid (pKa = 3.27) [1]. This enhanced acidity arises from the cumulative electron-withdrawing induction of the ortho-bromine and meta/para-fluorines, which stabilizes the carboxylate anion. The lower pKa indicates that at physiological pH (7.4), the compound exists almost entirely in its ionized carboxylate form, a property that directly influences salt formation, solubility, and membrane permeability in downstream derivatives.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.45 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid: pKa = 4.20 (measured); 3-Fluorobenzoic acid: pKa = 3.27 (measured) |
| Quantified Difference | ΔpKa = 1.75 (vs. benzoic acid); ΔpKa = 0.82 (vs. 3-fluorobenzoic acid) |
| Conditions | Predicted values (ACD/Labs Percepta); measured values from literature at 25°C in aqueous solution |
Why This Matters
Procurement of this specific analog ensures consistent ionization behavior in downstream biological assays and formulation studies, which cannot be achieved with non-halogenated or mono-fluorinated benzoic acid building blocks.
- [1] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Benzoic acid pKa = 4.20; 3-Fluorobenzoic acid pKa = 3.27). View Source
